Carasinol B

Oncology Bioinformatics Topoisomerase Inhibition

Researchers using kobophenol A in metabolism studies face a critical problem: acid-catalyzed epimerization to Carasinol B generates an isomeric metabolite that confounds bioanalysis. Carasinol B is the mandatory analytical standard to resolve this issue. • Confirmed phase I isomeric metabolite of kobophenol A; distinct HPLC retention time separates it from kobophenol A and (+)-α-viniferin. • ≥98% HPLC purity ensures reliable quantification in QC and pharmacokinetic workflows. • Shipped at ambient temperature with documented stability; available from stock for rapid global delivery.

Molecular Formula C56H44O13
Molecular Weight 924.9 g/mol
CAS No. 777857-86-0
Cat. No. B1247877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarasinol B
CAS777857-86-0
Synonymscarasinol B
Molecular FormulaC56H44O13
Molecular Weight924.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O
InChIInChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56+/m1/s1
InChIKeyRAUCCLKIJHMTND-HFRYPGABSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carasinol B (CAS 777857-86-0) – Stilbenoid Tetramer Sourcing and Differentiation Guide


Carasinol B (CAS 777857-86-0) is a naturally occurring stilbenoid tetramer (C₅₆H₄₄O₁₃, MW 924.94) classified as a resveratrol oligomer [1]. It was first isolated from the roots of Caragana sinica (Fabaceae) [2] and is also reported from Carex humilis [3]. Structurally, Carasinol B is the C-7 epimer of kobophenol A, another stilbene tetramer from the same plant source [4]. This epimeric relationship defines its unique procurement and analytical identity, distinguishing it from other oligostilbenes used in osteoporosis and oncology research.

1
Stilbenoid tetramer probe. Select for oligostilbene research requiring a defined C-7 epimeric scaffold distinct from monomers or dimers.
2
Epimer-specific analytical need. Differentiate from kobophenol A in HPLC methods; essential standard for QC of Caragana sinica extracts.
3
Metabolite identification. Required standard for quantifying the in vivo isomeric conversion of kobophenol A in metabolic studies.
Research use only; not for diagnostic or therapeutic use.

Carasinol B (CAS 777857-86-0) – Why In-Class Substitution with Kobophenol A, Resveratrol, or Piceatannol Fails


Carasinol B cannot be simply substituted by other stilbenoids due to fundamental differences in molecular structure, metabolic origin, and analytical behavior. As a stilbene tetramer, it possesses a distinct three-dimensional architecture and a defined epimeric relationship with kobophenol A, which directly impacts chromatographic resolution [1]. Critically, Carasinol B is a known in vivo phase I isomeric metabolite of kobophenol A in rats [2], meaning that experimental systems designed to model metabolism may yield fundamentally different results depending on which compound is used. Furthermore, in silico bioactivity predictions reveal a distinct target engagement profile, with Carasinol B exhibiting a numerically higher probability score for topoisomerase I inhibition than kobophenol A [3]. Substituting Carasinol B with simpler monomeric analogs like resveratrol or piceatannol ignores the complex pharmacophore of the tetrameric scaffold, leading to non-equivalent biological outcomes.

Epimer Risk
Kobophenol A (C-7 epimer) may shift chromatographic retention and in silico target-prediction profiles; not a direct analytical or pharmacological proxy.
Monomer Risk
Resveratrol / piceatannol (stilbene monomers) lack the tetrameric scaffold and are unlikely to recapitulate oligomer-specific target engagement or metabolic fate.
Metabolite Risk
Carasinol B is an in vivo metabolite of kobophenol A; using the precursor without accounting for epimerization may obscure metabolic liability and exposure interpretation.

Carasinol B (CAS 777857-86-0) – Direct Comparative Performance Data Versus Analogs


Carasinol B vs. Kobophenol A: Predicted Topoisomerase I Inhibitory Activity Comparison

In a bioinformatics evaluation of natural anticancer molecules using the Prediction of Activity Spectra for Substances (PASS) algorithm, Carasinol B was predicted to have a higher probability of topoisomerase I inhibitory activity compared to its direct structural analog, kobophenol A. [1]

Predicted Topo I Inhibition
Head-to-head
0.669 vs 0.652
PASS score (Carasinol B vs kobophenol A)
Reported in silico target-prediction context
Data to verify in biochemical assays
Oncology Bioinformatics Topoisomerase Inhibition

Carasinol B vs. Kobophenol A: Distinct Chromatographic Identity for Analytical Method Development

Carasinol B and its epimer kobophenol A are distinct chemical entities that can be chromatographically resolved, a critical requirement for accurate quantification in complex matrices. An HPLC method was developed and validated for the simultaneous determination of these two stilbene tetramers in C. sinica, demonstrating their separation. [1]

Chromatographic Resolution
Head-to-head
Distinct retention times
Reversed-phase C18 HPLC
Supports epimer-specific QC and quantification
Validated in C. sinica extract matrix
Analytical Chemistry Quality Control HPLC

Carasinol B as a Metabolic Product of Kobophenol A: Implications for In Vivo and Stability Studies

Carasinol B is not just a co-occurring natural product; it is a known in vivo phase I isomeric metabolite of kobophenol A in rats and can be generated from it via in vitro acid-catalyzed epimerization. This metabolic relationship creates a direct, quantifiable link between the two compounds in biological systems. [1][2]

In Vivo Metabolic Fate
Class-level
Phase I isomer of kobophenol A
Rat oral model; acid-catalyzed in vitro
Metabolite identification context
Quantitative yield not provided
Pharmacokinetics Drug Metabolism Stability

Carasinol B vs. Resveratrol: Molecular Complexity and Scaffold Differentiation

Carasinol B is a stilbene tetramer (MW 924.94), whereas resveratrol is a stilbene monomer (MW 228.25) [1]. This fundamental difference in molecular size and complexity suggests a distinct pharmacological profile. Tetrameric stilbenoids possess a larger, more rigid three-dimensional structure, potentially enabling interactions with different protein targets or binding pockets not accessible to the simpler monomer. [2]

Scaffold Complexity
Class-level
Tetramer (925 Da) vs monomer (228 Da)
4× mass difference
Oligomer scaffold required for specific target engagement
Physicochemical property context
Phytochemistry Structure-Activity Relationship Natural Products

Carasinol B (CAS 777857-86-0) – Validated Application Scenarios and Experimental Fit


Target Identification and Validation in Topoisomerase I-Mediated Oncology Research

Carasinol B is the optimal choice for research programs using computational target fishing (e.g., PASS) to prioritize natural products for anticancer drug discovery. Its predicted topoisomerase I inhibitory activity score (0.669) provides a stronger in silico rationale compared to its epimer kobophenol A (0.652) for initiating in vitro assays on this target [1]. The compound can be used as a chemical probe to validate topoisomerase I as a target in specific cancer cell lines, with the understanding that experimental confirmation of activity is required.

Analytical Standard for Quality Control (QC) of Caragana sinica Extracts and Formulations

Carasinol B is a mandatory analytical standard for any QC laboratory developing HPLC methods for the authentication and standardization of Caragana sinica root extracts or derived products (e.g., Karafen capsules). Its distinct retention time, separate from kobophenol A and (+)-α-viniferin, makes it one of three key marker compounds used to establish a chemical fingerprint and ensure batch-to-batch consistency [1]. A patent specifically uses the sum of Carasinol B, kobophenol A, and (+)-α-viniferin (≥50% w/w) as a quality control criterion for anti-osteoporosis formulations [2].

In Vitro and In Vivo Metabolism Studies of Kobophenol A

In pharmacokinetic and drug metabolism studies involving the administration of kobophenol A, Carasinol B is an essential reference standard. As it is a confirmed phase I isomeric metabolite generated in vivo in rats [1] and can be formed through acid-catalyzed epimerization [2], its identification and quantification are critical for accurately determining the metabolic fate and bioavailability of the parent compound. Its presence must be accounted for to avoid misinterpreting the pharmacological effects of kobophenol A.

Application
Selection Property
Validation Focus
Topoisomerase I target studies
In silico target-prediction profile
Biochemical assay confirmation required
QC of Caragana sinica extracts
Epimer-specific HPLC resolution
Marker compound fingerprinting and batch consistency
Kobophenol A metabolism studies
Confirmed in vivo isomeric metabolite
Metabolic-fate quantification and exposure interpretation
Research use only. Not for human or veterinary diagnostic or therapeutic use.

Technical Documentation Hub

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